molecular formula C10H7N3O2 B14041668 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-

Cat. No.: B14041668
M. Wt: 201.18 g/mol
InChI Key: FQXQXTDKGARZJI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- is a heterocyclic compound with significant potential in medicinal chemistry. It is part of a class of compounds known for their biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare various substituted derivatives of this compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- undergoes various chemical reactions, including:

These reactions are typically conducted under specific conditions to ensure the desired product formation. For example, nitration, bromination, and iodination predominantly occur at the 3-position .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Properties

IUPAC Name

3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-4-3-6-7-2-1-5-12-9(7)13-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQXTDKGARZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2CC#N)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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